molecular formula C16H18N2O4 B13023585 Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate

Cat. No.: B13023585
M. Wt: 302.32 g/mol
InChI Key: PWIKTKCZMRFIJY-UHFFFAOYSA-N
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Description

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate is a chemical compound with the following IUPAC name: methyl 6-[(tert-butoxycarbonyl)amino]spiro[3.3]heptane-2-carboxylate . It has a molecular weight of 269.34 g/mol and the chemical formula C14H23NO4. This compound is a solid and is typically stored sealed in a dry environment at temperatures between 2°C and 8°C.

Preparation Methods

Industrial Production Methods: Information on industrial-scale production methods for this compound is limited. It is primarily used in research and development rather than large-scale manufacturing.

Chemical Reactions Analysis

Reactivity: Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate can undergo various chemical reactions, including:

    Amide Formation: The tert-butoxycarbonyl (Boc) group can participate in amide bond formation.

Common Reagents and Conditions:

    Boc Deprotection: Removal of the Boc protecting group typically involves treatment with acid, such as trifluoroacetic acid (TFA).

    Amide Bond Formation: Common coupling reagents include carbodiimides (e.g., EDC, HOBt) and activation agents (e.g., DCC).

    Piperazine Derivatives: The piperazine moiety in this compound may participate in various reactions.

Major Products: The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate finds applications in various scientific fields:

    Medicinal Chemistry: It may serve as a building block for drug discovery.

    Peptide Synthesis: Due to the Boc protecting group, it can be used in peptide synthesis.

    Biological Studies: Researchers may explore its interactions with biological targets.

Mechanism of Action

The specific mechanism of action for Methyl 6-((tert-butoxycarbonyl)amino)quinoline-2-carboxylate remains to be elucidated. Further studies are needed to understand its molecular targets and pathways.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)17-11-6-8-12-10(9-11)5-7-13(18-12)14(19)21-4/h5-9H,1-4H3,(H,17,20)

InChI Key

PWIKTKCZMRFIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(=O)OC

Origin of Product

United States

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